molecular formula C7H13NO2 B8658431 1-Pyrrolidineethanol,formate(ester)(9CI)

1-Pyrrolidineethanol,formate(ester)(9CI)

Cat. No. B8658431
M. Wt: 143.18 g/mol
InChI Key: YFZWNECOESTBQL-UHFFFAOYSA-N
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Patent
US06749988B2

Procedure details

A mixture of 115 9 of 1-(2-hydroxyethyl)pyrrolidine and 500 g of formic acid was heated at 80° C. for 10 hours. The reaction mixture was concentrated in vacuum, diluted with ethyl acetate, and neutralized with saturated sodium bicarbonate in water. This was followed by separation, water washing, drying over anhydrous sodium sulfate, and vacuum concentration. Purification by vacuum distillation yielded 2-(1-pyrrolidinyl)ethyl formate, designated (B-10].
[Compound]
Name
115
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1.[CH:9](O)=[O:10]>>[CH:9]([O:1][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:10]

Inputs

Step One
Name
115
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCCC1
Name
Quantity
500 g
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuum
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
This was followed by separation, water washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate, and vacuum concentration
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(=O)OCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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